molecular formula C20H25ClN4O B4904424 1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B4904424
M. Wt: 372.9 g/mol
InChI Key: ZZXOZTXRRRAOLI-UHFFFAOYSA-N
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Description

1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a complex organic compound that features a piperazine ring, a phenylurea moiety, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a chlorinated aromatic compound. The final step involves the formation of the phenylurea moiety through a reaction with phenyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-phenylurea
  • 1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-phenylurea
  • 1-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea

Uniqueness

1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to the presence of the 3-chloro-4-methylphenyl group, which can impart distinct pharmacological properties compared to other similar compounds. This structural variation can lead to differences in receptor binding affinity and overall biological activity .

Properties

IUPAC Name

1-[2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-7-8-18(15-19(16)21)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXOZTXRRRAOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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